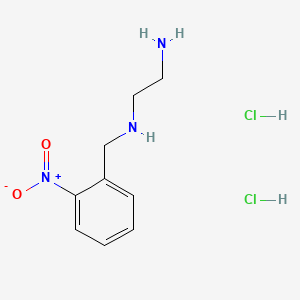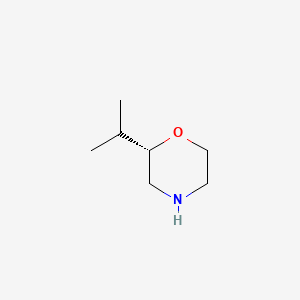
N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C9H15Cl2N3O2 and a molecular weight of 268.14 g/mol . This compound is known for its applications in various fields, including organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride typically involves the reaction of 2-nitrobenzyl chloride with ethane-1,2-diamine in the presence of a suitable solvent and base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the starting materials are reacted in large-scale reactors under optimized conditions to maximize yield and purity. The product is then purified and crystallized to obtain the dihydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an appropriate solvent are used.
Major Products Formed
Reduction: The major product formed is N1-(2-aminobenzyl)ethane-1,2-diamine.
Substitution: Depending on the nucleophile used, various substituted benzyl derivatives can be formed.
Scientific Research Applications
N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride has several scientific research applications, including:
Organic Synthesis: It is used as a catalyst in organic synthesis reactions, particularly in hydrogenation reactions.
Analytical Chemistry: It serves as a reagent in research and analysis processes.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form an amino group, which can then interact with active sites on enzymes, leading to inhibition or activation of enzymatic activity . The compound’s ability to undergo substitution reactions also allows it to form covalent bonds with target molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- N1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine hydrochloride
- N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)ethane-1,2-diamine
Uniqueness
N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride is unique due to its specific nitrobenzyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo both reduction and substitution reactions makes it versatile for various applications in organic synthesis and biological studies .
Properties
IUPAC Name |
N'-[(2-nitrophenyl)methyl]ethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.2ClH/c10-5-6-11-7-8-3-1-2-4-9(8)12(13)14;;/h1-4,11H,5-7,10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCUVYRXCYLJPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCN)[N+](=O)[O-].Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Trimethyl-[methyl-[3-(oxolan-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxysilane](/img/structure/B597103.png)
![1-[2-[[3-(Trifluoromethyl)phenyl]methoxy]ethyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B597106.png)


![3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B597111.png)








